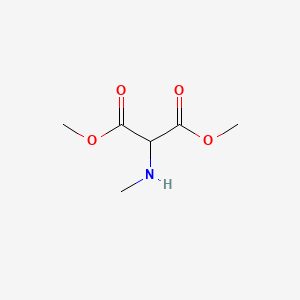
Dimethyl 2-(methylamino)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(methylamino)malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and a methylamino group attached to the central carbon atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(methylamino)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide to form an enolate, which then undergoes nucleophilic substitution with methylamine . The reaction conditions typically involve:
Deprotonation: Using a base like sodium ethoxide.
Nucleophilic Substitution: Reaction with methylamine.
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to this compound, often involves the carbonylation of chloroacetic acid with methanol in the presence of a catalyst such as rhodium chloride . This method is preferred due to its high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(methylamino)malonate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield an enol, which tautomerizes to a carboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide for deprotonation.
Nucleophiles: Methylamine for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substituted Malonates: From nucleophilic substitution.
Carboxylic Acids: From hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Dimethyl 2-(methylamino)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(methylamino)malonate involves its reactivity as an enolate. The enolate form can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Another malonic ester with similar reactivity but different ester groups.
Dimethyl Malonate: The parent compound without the methylamino group.
Acetoacetic Ester: Similar in reactivity but forms ketones instead of carboxylic acids upon decarboxylation.
Propiedades
Número CAS |
103218-10-6 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
dimethyl 2-(methylamino)propanedioate |
InChI |
InChI=1S/C6H11NO4/c1-7-4(5(8)10-2)6(9)11-3/h4,7H,1-3H3 |
Clave InChI |
JTOKQDIXFXUYMZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


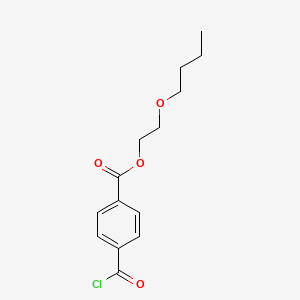

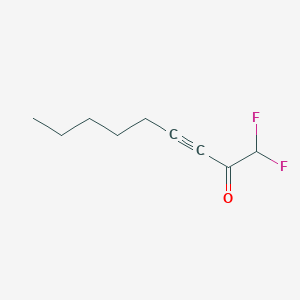


![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)

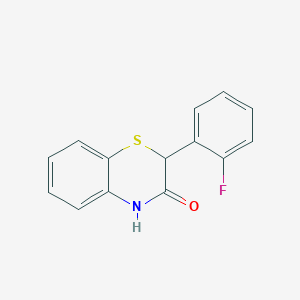
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)


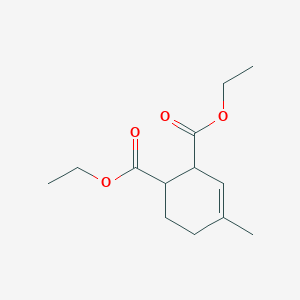
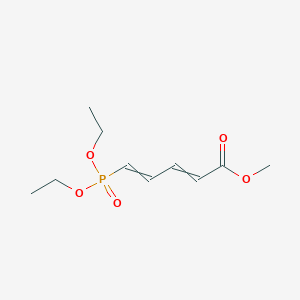
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
